methyl 4-oxo-3,4-dihydro-2H-thiopyran-5-carboxylate
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Overview
Description
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate is a heterocyclic compound containing sulfur It is a derivative of thiopyran, which is a six-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate can be synthesized through several methods. One common approach involves the treatment of dimethyl 3,3’-thiobispropanoate with sodium methoxide (NaOMe) in tetrahydrofuran (THF) solution, followed by decarboxylation in refluxing 10% aqueous sulfuric acid (H2SO4) . Another method involves the Dieckmann cyclization of diesters using sodium methoxide or sodium hydride (NaH) as a base .
Industrial Production Methods
Industrial production of methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The decarboxylation method is preferred for its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate is unique due to its sulfur-containing thiopyran ring, which imparts distinct chemical properties compared to other heterocycles. This uniqueness makes it valuable in the synthesis of sulfur-containing compounds and in applications requiring specific reactivity patterns .
Properties
CAS No. |
62723-59-5 |
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Molecular Formula |
C7H8O3S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
methyl 4-oxo-2,3-dihydrothiopyran-5-carboxylate |
InChI |
InChI=1S/C7H8O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h4H,2-3H2,1H3 |
InChI Key |
BVMDOXHGBBKJNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSCCC1=O |
Origin of Product |
United States |
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